molecular formula C7H11F2NO3 B13247290 2,2-Difluoro-3-(morpholin-4-yl)propanoic acid

2,2-Difluoro-3-(morpholin-4-yl)propanoic acid

Cat. No.: B13247290
M. Wt: 195.16 g/mol
InChI Key: IKMMOOGRZCWWBR-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(morpholin-4-yl)propanoic acid: is a fluorinated organic compound with the molecular formula C₇H₁₁F₂NO₃. It is characterized by the presence of a morpholine ring and two fluorine atoms attached to the propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-(morpholin-4-yl)propanoic acid typically involves the introduction of fluorine atoms and the morpholine ring onto a propanoic acid scaffold. One common method involves the reaction of a suitable precursor, such as a halogenated propanoic acid derivative, with morpholine under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, substitution, and purification steps. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-3-(morpholin-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted propanoic acid derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, 2,2-Difluoro-3-(morpholin-4-yl)propanoic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. The presence of fluorine atoms can influence the compound’s interaction with biological targets, making it a candidate for drug development .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs .

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties can be leveraged to create materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(morpholin-4-yl)propanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to various biological effects. The morpholine ring can also play a role in modulating the compound’s activity by influencing its chemical environment .

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoro-3-(morpholin-4-yl)propanoic acid is unique due to the presence of both fluorine atoms and a morpholine ring, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H11F2NO3

Molecular Weight

195.16 g/mol

IUPAC Name

2,2-difluoro-3-morpholin-4-ylpropanoic acid

InChI

InChI=1S/C7H11F2NO3/c8-7(9,6(11)12)5-10-1-3-13-4-2-10/h1-5H2,(H,11,12)

InChI Key

IKMMOOGRZCWWBR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(C(=O)O)(F)F

Origin of Product

United States

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